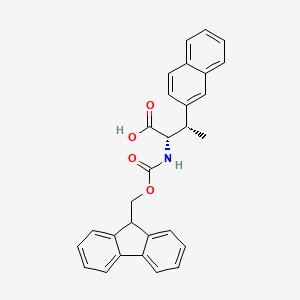

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid

Beschreibung

(2S,3S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid (CAS: 208582-08-5 ) is a chiral, Fmoc-protected amino acid derivative with a butanoic acid backbone. Its structure features:

- Fmoc group: A fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino position, commonly used in solid-phase peptide synthesis (SPPS) for temporary protection .

- 2-Naphthyl substituent: A bulky aromatic group at the β-carbon, enhancing hydrophobic interactions and steric effects.

- Stereochemistry: The (2S,3S) configuration ensures precise spatial orientation, critical for applications in asymmetric synthesis and peptide engineering.

Eigenschaften

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c1-18(20-15-14-19-8-2-3-9-21(19)16-20)27(28(31)32)30-29(33)34-17-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,18,26-27H,17H2,1H3,(H,30,33)(H,31,32)/t18-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVGWYBTUATLBK-MYUZEXMDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=CC=CC=C2C=C1)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid typically involves several steps, including the protection of functional groups, coupling reactions, and deprotection. One common synthetic route involves the use of fluorenylmethyloxycarbonyl (Fmoc) protection for the amino group, followed by coupling with a naphthyl-substituted butanoic acid derivative. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane (DCM). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated synthesizers and continuous flow reactors to enhance efficiency and yield .

Analyse Chemischer Reaktionen

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorenylmethyloxycarbonyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Wissenschaftliche Forschungsanwendungen

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

Biology: The compound is studied for its potential as an anti-inflammatory agent and its effects on cellular signaling pathways.

Medicine: Research is ongoing to explore its potential in treating conditions like Alzheimer’s disease due to its neuroprotective properties.

Industry: It is used in the development of new materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid involves its interaction with molecular targets such as cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with other signaling pathways involved in neuroprotection and cell survival .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

*Molecular formula inferred from structural analogs.

Structural Variations and Functional Implications

Aromatic Substituents :

- The 2-naphthyl group in the target compound provides a larger hydrophobic surface compared to phenyl derivatives (e.g., 2-fluorophenyl , o-tolyl ), favoring interactions with aromatic residues in proteins.

- Electron-withdrawing groups (e.g., fluorine , trifluoromethoxy ) improve resistance to enzymatic degradation but reduce electron density for π-π stacking.

Backbone Length: Butanoic acid (4-carbon) vs. propanoic acid (3-carbon): Longer chains (e.g., target compound) increase conformational flexibility and steric bulk, influencing peptide secondary structures .

Stereochemistry: The (2S,3S) configuration in the target compound contrasts with single S configurations in analogs like (S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid . Diastereomers may exhibit divergent binding affinities and synthetic yields .

Functional Groups :

- Hydroxyl groups (e.g., in ) enhance solubility in polar solvents but may necessitate protection during SPPS.

Biologische Aktivität

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid, commonly referred to as Fmoc-Nap-Butyric acid, is a compound notable for its applications in peptide synthesis and biological research. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C27H24N2O4

- Molecular Weight : 440.5 g/mol

- CAS Number : 1979174-60-1

- IUPAC Name : (2S,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-naphthyl)butanoic acid

The biological activity of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group from undesired reactions during synthetic processes. This selectivity allows for the formation of complex peptides with high fidelity.

Key Mechanisms:

- Peptide Bond Formation : The compound facilitates the coupling of amino acids through selective deprotection.

- Stability Enhancement : The naphthyl moiety provides additional stability to the resultant peptides, making them more resistant to enzymatic degradation.

Biological Applications

The compound has been utilized in various biological contexts:

- Peptide Synthesis : It is widely used as a building block in the synthesis of therapeutic peptides.

- Protein-Protein Interactions : Research has shown its effectiveness in studying interactions between proteins, crucial for understanding cellular functions and signaling pathways.

- Enzyme Mechanisms : Its structural properties allow for investigations into enzyme mechanisms and functions.

Case Study 1: Peptide Therapeutics

A study demonstrated the use of (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-naphthyl)butanoic acid in synthesizing peptides that target specific receptors involved in cancer progression. The synthesized peptides exhibited enhanced binding affinity due to the stability conferred by the naphthyl group.

Case Study 2: Inhibition Studies

In another research project, derivatives of this compound were tested for their ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that modifications of the naphthyl group significantly affected inhibitory potency, highlighting the importance of structural variations in drug design.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Application | Unique Features |

|---|---|---|---|

| Fmoc-Ala-OH | Fmoc-Ala-OH | Peptide synthesis | Simple structure |

| Fmoc-Nap-OH | Fmoc-Nap-OH | Protein interaction studies | Enhanced stability |

| Boc-Nap-OH | Boc-Nap-OH | Peptide synthesis | Less stable than Fmoc |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.